molecular formula C10H7NaO4S B147194 Sodium 6-hydroxynaphthalene-2-sulfonate CAS No. 135-76-2

Sodium 6-hydroxynaphthalene-2-sulfonate

Cat. No.: B147194
CAS No.: 135-76-2
M. Wt: 246.22 g/mol
InChI Key: ZPWQALCOMQRMRK-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 6-hydroxynaphthalene-2-sulfonate can be synthesized through the sulfonation of 2-naphthol. The reaction involves treating 2-naphthol with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale sulfonation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: Sodium 6-hydroxynaphthalene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 6-hydroxynaphthalene-2-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 6-hydroxynaphthalene-2-sulfonate involves its ability to participate in various chemical reactions due to the presence of the hydroxyl and sulfonate groups. These functional groups allow the compound to act as a coupling agent in dye synthesis and as a precursor in various chemical reactions . The molecular targets and pathways involved are primarily related to its reactivity with other chemical species in the synthesis processes .

Comparison with Similar Compounds

  • Sodium 2-naphthol-6-sulfonate
  • Sodium 6-hydroxy-2-naphthalenesulfonate hydrate
  • Sodium 5-(4-chlorophenylazo)-6-hydroxy-2-naphthalenesulfonate

Comparison: Sodium 6-hydroxynaphthalene-2-sulfonate is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct advantages in dye synthesis and industrial applications due to its high reactivity and stability .

Properties

IUPAC Name

sodium;6-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S.Na/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6,11H,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWQALCOMQRMRK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93-01-6 (Parent)
Record name Monosodium 6-hydroxynaphthalene-2-sulphonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:?)
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DSSTOX Substance ID

DTXSID7029166
Record name Sodium 6-hydroxynaphthalene-2-sulfonate
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Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135-76-2, 15883-56-4
Record name Monosodium 6-hydroxynaphthalene-2-sulphonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:?)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:1)
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Record name 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt (1:?)
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Record name Sodium 6-hydroxynaphthalene-2-sulfonate
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Record name Sodium 6-hydroxynaphthalene-2-sulphonate
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Record name Sodium 6-hydroxynaphthalene-2-sulphonate
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Record name 2-NAPHTHOL-6-SULFONIC ACID SODIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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